Cas no 1361678-81-0 (2',3'-Dichloro-5-fluoro-biphenyl-3-carboxaldehyde)

2',3'-Dichloro-5-fluoro-biphenyl-3-carboxaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2',3'-Dichloro-5-fluoro-biphenyl-3-carboxaldehyde
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- Inchi: 1S/C13H7Cl2FO/c14-12-3-1-2-11(13(12)15)9-4-8(7-17)5-10(16)6-9/h1-7H
- InChI Key: BFIMNTQEKCLOIG-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=CC=1C1C=C(C=C(C=O)C=1)F)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 274
- XLogP3: 4.5
- Topological Polar Surface Area: 17.1
2',3'-Dichloro-5-fluoro-biphenyl-3-carboxaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A011008425-1g |
2',3'-Dichloro-5-fluoro-biphenyl-3-carboxaldehyde |
1361678-81-0 | 97% | 1g |
1,564.50 USD | 2021-07-05 |
2',3'-Dichloro-5-fluoro-biphenyl-3-carboxaldehyde Related Literature
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Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
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Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
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J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034
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Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978
Additional information on 2',3'-Dichloro-5-fluoro-biphenyl-3-carboxaldehyde
2',3'-Dichloro-5-fluoro-biphenyl-3-carboxaldehyde: A Comprehensive Overview
2',3'-Dichloro-5-fluoro-biphenyl-3-carboxaldehyde (CAS No: 1361678-81-0) is a highly specialized organic compound with a unique structure that has garnered significant attention in various scientific and industrial domains. This compound belongs to the family of biphenyl carboxaldehydes, which are known for their versatile applications in chemistry, materials science, and pharmacology. The molecule consists of two phenyl rings connected by a single bond, with substituents at specific positions that confer distinct chemical properties.
The biphenyl core of this compound serves as a rigid and planar framework, which is often exploited in the design of advanced materials. The presence of chlorine and fluorine atoms at the 2', 3', and 5' positions introduces electronic effects that can modulate the reactivity and stability of the molecule. Additionally, the carboxaldehyde group at position 3 imparts functional versatility, enabling this compound to participate in a wide range of chemical reactions.
Recent studies have highlighted the potential of 2',3'-dichloro-5-fluoro-biphenyl-3-carboxaldehyde in the field of medicinal chemistry. Researchers have explored its role as a precursor for synthesizing bioactive molecules, particularly those with potential applications in cancer therapy. The compound's ability to act as a scaffold for drug design has been validated through several preclinical studies, where it demonstrated promising results in inhibiting key enzymes associated with tumor growth.
In the realm of materials science, this compound has been investigated for its use in creating advanced polymers and organic semiconductors. Its electronic properties, influenced by the halogen substituents, make it an attractive candidate for applications in optoelectronics and flexible electronics. Recent breakthroughs in this area have leveraged the compound's ability to form self-assembled monolayers, which are crucial for developing high-performance electronic devices.
The synthesis of 2',3'-dichloro-5-fluoro-biphenyl-3-carboxaldehyde involves a multi-step process that typically begins with the halogenation of biphenyl derivatives followed by selective alkylation or acylation to introduce the carboxaldehyde group. This process requires precise control over reaction conditions to ensure high yields and product purity. Recent advancements in catalytic methods have significantly improved the efficiency of these reactions, making large-scale production more feasible.
From an environmental standpoint, understanding the toxicological profile and biodegradation pathways of this compound is critical for its safe handling and disposal. Studies have shown that while it exhibits moderate toxicity towards aquatic organisms, its degradation under aerobic conditions is relatively rapid, minimizing long-term ecological impacts.
In conclusion, 2',3'-dichloro-5-fluoro-biphenyl-3-carboxaldehyde (CAS No: 1361678-81-0) stands out as a versatile and multifaceted compound with applications spanning multiple disciplines. Its unique structure, coupled with recent research advancements, positions it as a valuable tool in both academic research and industrial applications.
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